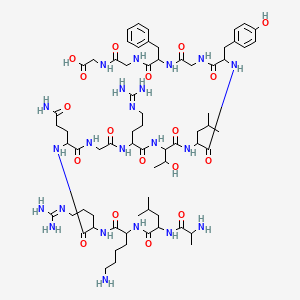![molecular formula C19H18O3 B13902147 (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7This compound has shown promising potential in pharmacological interventions, particularly in the context of ischemic stroke and neurodegenerative disorders .
Métodos De Preparación
The synthesis of (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid involves several steps. The synthetic route typically starts with the preparation of the benzo7The final step involves the formation of the acetic acid moiety . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Aplicaciones Científicas De Investigación
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a high-affinity ligand for studying the CaMKIIα hub domain . In biology and medicine, it has shown potential in the treatment of ischemic stroke and neurodegenerative disorders due to its ability to penetrate the brain and stabilize the CaMKIIα hub domain . Additionally, it is used in the development of new pharmacological interventions targeting CaMKIIα .
Mecanismo De Acción
The mechanism of action of (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid involves its binding to the CaMKIIα hub domain . This binding results in a marked hub thermal stabilization effect and a distinct CaMKIIα Trp403 flip . The compound’s high affinity for the CaMKIIα binding site enhances its pharmacological effects, making it a promising candidate for clinical development .
Comparación Con Compuestos Similares
(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid is unique in its high affinity and brain-penetrant properties compared to other CaMKIIα inhibitors . Similar compounds include (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid (NCS-382) and 5-hydroxydiclofenac (5-HDC) . (E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-ylidene)acetic acid stands out due to its enhanced mid-nanomolar affinity for the CaMKIIα binding site and its ability to stabilize the hub domain .
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21) |
Clave InChI |
NUTNFGZHQLFKOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)

![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)




![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)



